molecular formula C13H10N2O B11892870 1-Amino-3-(2-furyl)isoquinoline CAS No. 37989-06-3

1-Amino-3-(2-furyl)isoquinoline

Katalognummer: B11892870
CAS-Nummer: 37989-06-3
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: LWYZDRUEHBZBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(2-furyl)isoquinoline is a heterocyclic compound that features an isoquinoline core substituted with an amino group at the 1-position and a furan ring at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-furyl)isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and a furan derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-3-(2-furyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(2-furyl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(2-furyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

    Furan: A simple heterocyclic compound with a five-membered ring containing oxygen.

Uniqueness

1-Amino-3-(2-furyl)isoquinoline is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

37989-06-3

Molekularformel

C13H10N2O

Molekulargewicht

210.23 g/mol

IUPAC-Name

3-(furan-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C13H10N2O/c14-13-10-5-2-1-4-9(10)8-11(15-13)12-6-3-7-16-12/h1-8H,(H2,14,15)

InChI-Schlüssel

LWYZDRUEHBZBHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.